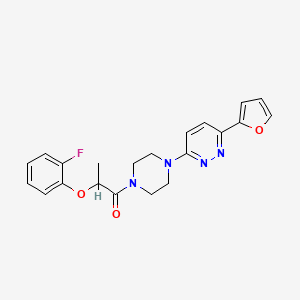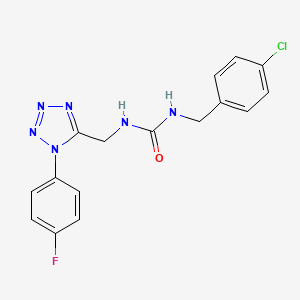![molecular formula C17H15N3O2S2 B2594279 6-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862973-86-2](/img/structure/B2594279.png)
6-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring . The ethoxy and methoxy groups are oxygen-containing substituents attached to the benzothiazole core .Chemical Reactions Analysis
Benzothiazoles, including this compound, can undergo a variety of chemical reactions, particularly electrophilic substitution at the carbon atoms and nucleophilic substitution at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole core, along with the ethoxy and methoxy substituents, would likely impact its solubility, boiling point, melting point, and other physical and chemical properties .Scientific Research Applications
Anti-Cancer Activity
This compound has been synthesized and evaluated for its cytotoxicity against various cancer cell lines. It exhibits anti-cancer activity , particularly against Colo205, U937, MCF7, and A549 cancer cell lines . The ability to target and inhibit the growth of cancer cells makes it a potential candidate for further development into anti-cancer drugs.
Quorum Sensing Inhibition
Research has indicated that derivatives of benzo[d]thiazol compounds can act as quorum sensing inhibitors . Quorum sensing is a system of stimuli and response correlated to population density, which bacteria use to regulate gene expression. By inhibiting quorum sensing, these compounds could prevent bacterial infections without being antibiotics, offering a novel approach to combat antibiotic resistance.
Chemical Properties and Synthesis
The compound’s chemical properties , such as melting point, boiling point, density, molecular formula, and molecular weight, are crucial for its synthesis and application in various fields . Understanding these properties helps in designing and synthesizing the compound for specific applications.
Supply and Availability
The availability of this compound is essential for research and development. Suppliers like BenchChem offer this compound, indicating its commercial availability for research purposes. This ensures that scientists and researchers can obtain the compound for experimental and developmental work.
Physical Properties Analysis
Detailed analysis of the compound’s physical properties is necessary for its practical application in scientific research . This includes studying its solubility, stability under different conditions, and reactivity, which are all vital for its use in laboratory settings.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown anti-cancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to regulate cell cycle and apoptosis via mitochondrial-dependent pathways .
Biochemical Pathways
Similar compounds have been found to alter the balance in levels of key mitochondrial proteins such as bcl-2 and bax, which resulted in apoptosis by accelerating the expression of caspases .
Result of Action
Similar compounds have been found to induce g2/m cell cycle arrest and apoptosis in cancer cells .
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-3-22-10-7-8-11-14(9-10)24-16(18-11)20-17-19-15-12(21-2)5-4-6-13(15)23-17/h4-9H,3H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSDEGRPSPMBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2594196.png)


![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one](/img/structure/B2594200.png)
![1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2594202.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2594204.png)
![{2-[(4-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/no-structure.png)
![benzyl 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2594207.png)
![3-(2,4-Difluorophenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2594209.png)




